REACTION_CXSMILES
|
F[C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.[C:10](#[N:12])[CH3:11]>>[N:12]1([C:2]2[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=2)[CH2:4][CH2:3][CH2:2][CH2:9][CH2:11][CH2:10]1
|
Name
|
|
Quantity
|
2.59 mL
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=O)C=C1
|
Name
|
hexamethyleneimine
|
Quantity
|
8.2 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 16 hours
|
Duration
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16 h
|
Type
|
CUSTOM
|
Details
|
The product was preabsorbed onto silica gel
|
Type
|
CUSTOM
|
Details
|
purified by flash silica gel chromatography
|
Type
|
CUSTOM
|
Details
|
to give the product, 5.0 g (100%)
|
Name
|
|
Type
|
|
Smiles
|
N1(CCCCCC1)C1=CC=C(C=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |